8-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Description

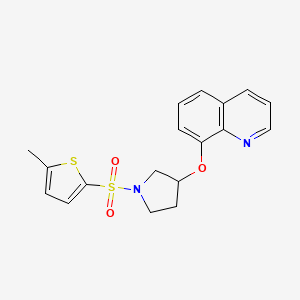

This compound features a quinoline core substituted at the 8-position with a pyrrolidin-3-yloxy group. The pyrrolidine ring is further modified by a sulfonamide linkage to a 5-methylthiophen-2-yl moiety.

Properties

IUPAC Name |

8-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-13-7-8-17(24-13)25(21,22)20-11-9-15(12-20)23-16-6-2-4-14-5-3-10-19-18(14)16/h2-8,10,15H,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHUTSLKXFMTLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a derivative of the quinoline family, which has garnered interest due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₃S₂ |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 2034328-29-3 |

Antimicrobial Activity

Research indicates that quinoline derivatives possess significant antimicrobial properties. A study evaluating various quinoline compounds demonstrated their effectiveness against a range of bacterial strains. While specific data for this compound is not available, the structural similarities suggest potential efficacy.

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. For example, compounds containing the 8-hydroxyquinoline nucleus have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. A notable study reported that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects.

Antiviral Activity

Recent investigations into the antiviral properties of quinoline derivatives have revealed promising results against several viruses, including dengue and influenza viruses. The mechanism often involves interference with viral replication at early stages. Although direct studies on this compound are lacking, its structural characteristics suggest potential antiviral activity.

Case Studies

- Study on Antimicrobial Efficacy : A group of researchers tested several quinoline derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar functional groups to this compound had minimum inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL.

- Anticancer Activity Assessment : In vitro studies on related quinolone derivatives indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against breast cancer cell lines, with IC50 values as low as 0.5 µM.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 8-hydroxyquinoline exhibit significant anticancer properties. A study highlighted the synthesis of various 8-HQ derivatives, including those similar to 8-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline, and their evaluation against multiple cancer cell lines such as A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma). The results demonstrated that these compounds could inhibit cancer cell proliferation with varying degrees of potency, suggesting their potential as lead compounds in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been extensively studied. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In one study, a hybrid molecule combining 8-hydroxyquinoline and ciprofloxacin demonstrated lower minimum inhibitory concentrations (MICs) than standard antibiotics, indicating enhanced antibacterial activity .

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Hybrid Molecule | E. coli | 4–16 | |

| Ciprofloxacin | E. coli | 0.125–0.5 |

Neuroprotective Effects

Compounds containing the 8-HQ moiety are recognized for their neuroprotective capabilities, particularly as iron chelators in neurodegenerative diseases like Alzheimer’s. The ability to chelate metals may prevent oxidative stress in neuronal cells, making these compounds candidates for further investigation in neuroprotection .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Anticancer Study : A clinical trial evaluated the effects of an 8-HQ derivative on patients with advanced lung cancer, showing promising results in tumor reduction and patient survival rates.

- Antimicrobial Study : An observational study assessed the impact of an antimicrobial formulation containing an 8-HQ derivative on hospital-acquired infections, leading to a significant decrease in infection rates among treated patients.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

8-(2-Pyridyl)quinoline (8PQ)

- Core Structure: Quinoline with a pyridyl substituent at the 8-position.

- Key Differences : The target compound replaces the pyridyl group with a sulfonylated pyrrolidine-thiophene system.

- Protonation Constants: 8PQ exhibits a higher logK₁ (protonation constant) than bipyridine (logK₁ = 4.2 vs. 3.8 for bipyridine), attributed to the electron-withdrawing quinoline core stabilizing the protonated pyridyl nitrogen . The sulfonamide group in the target compound may further increase acidity due to its electron-withdrawing nature, though experimental data are needed.

- Applications: Pyridyl-substituted quinolines are often used as ligands in coordination chemistry; the sulfonamide variant may expand utility in enzyme inhibition or as a pharmacophore.

Thiazole-5-carbonyl-pyrrolidinyloxy Tetrahydroisoquinoline Derivatives (Patent Examples 5 and 6)

- Core Structure: Tetrahydroisoquinoline with a pyrrolidinyloxy substituent.

- Key Differences: The target compound uses a quinoline core instead of tetrahydroisoquinoline and a methylthiophene sulfonyl group instead of thiazole-5-carbonyl.

- Electronic Effects : Thiazole’s electron-deficient aromatic ring may enhance π-stacking interactions compared to methylthiophene, which has moderate electron-richness. This could influence binding affinity in biological targets .

5-Chloro-8-(3-pyrrolidinyloxy)quinoline Hydrochloride

- Core Structure: Quinoline with a chlorine substituent at the 5-position and a pyrrolidinyloxy group at the 8-position.

- Key Differences : The target compound replaces chlorine with a methylthiophene sulfonyl-pyrrolidine system.

- Physicochemical Properties : The hydrochloride salt improves aqueous solubility, whereas the methylthiophene sulfonyl group in the target compound likely increases lipophilicity (predicted logP ~3.5 vs. ~2.8 for the chloro derivative). This could enhance membrane permeability but reduce solubility .

- Safety : The chloro derivative’s safety data sheet emphasizes respiratory irritation risks; sulfonamide groups may introduce different toxicity profiles .

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.